An In-depth Technical Guide on the Basic Properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid
An In-depth Technical Guide on the Basic Properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a beta-amino acid also known as beta-tyrosine. The information presented herein is intended to support research, discovery, and development activities by providing essential physicochemical data, detailed experimental methodologies for its characterization, and visualizations of key conceptual frameworks.
Core Physicochemical Properties
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid is a non-proteinogenic amino acid characterized by an amino group at the beta-position relative to the carboxylate group. Its structure, featuring a carboxylic acid, an amino group, and a phenolic hydroxyl group, dictates its behavior in solution as an amphoteric substance with a zwitterionic form. While specific experimental data for this compound is limited, its properties can be understood through the lens of its structural similarity to L-tyrosine and general principles of amino acid chemistry.
Quantitative Data Summary
The following table summarizes key quantitative physicochemical properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. It is important to note that while some data is directly available, pKa and isoelectric point values are typically determined experimentally for a specific compound under defined conditions. The values for the closely related L-tyrosine are provided for comparative purposes.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[1][2] |
| Molecular Weight | 181.19 g/mol | PubChem[1][2] |
| Melting Point | 193-195 °C | LookChem[3] |
| Solubility (Water) | Slightly soluble | LookChem[3] |
| pKa₁ (-COOH) | Not explicitly found for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. (L-tyrosine: ~2.2) | Estimated based on L-tyrosine[4] |
| pKa₂ (-NH₃⁺) | Not explicitly found for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. (L-tyrosine: ~9.21) | Estimated based on L-tyrosine[4] |
| pKa₃ (-OH of phenol) | Not explicitly found for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. (L-tyrosine: ~10.1) | Estimated based on L-tyrosine |
| Isoelectric Point (pI) | Not explicitly found for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. (L-tyrosine: 5.63) | Estimated based on L-tyrosine[4] |
Experimental Protocols
Accurate determination of the basic properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid is crucial for its application in research and drug development. The following sections detail the standard experimental protocols for determining its pKa values, isoelectric point, and solubility profile.
Determination of pKa Values and Isoelectric Point via Potentiometric Titration
The pKa values of the ionizable groups (carboxylic acid, amino group, and phenolic hydroxyl group) and the isoelectric point (pI) can be experimentally determined using potentiometric titration.[5][6][7] This method involves titrating a solution of the amino acid with a strong base and monitoring the pH change.
Materials and Equipment:
-
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
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Beaker (100 mL)
-
Volumetric flasks and pipettes
-
Deionized water
Protocol:
-
Preparation of the Amino Acid Solution: Accurately weigh a sample of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M). To ensure all ionizable groups are in their fully protonated form, the pH of the solution is adjusted to ~1.5-2.0 with 0.1 M HCl.[8][9]
-
Titration Setup: Place the amino acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration with NaOH: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the solution to stabilize and record the pH.[7][9]
-
Data Collection: Continue the titration until the pH reaches approximately 12.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The curve will exhibit two or three buffering regions corresponding to the pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups.
-
The pKa of each group is the pH at the midpoint of the corresponding buffering region (i.e., where half of the group has been deprotonated).[10]
-
The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero. For an amino acid with three ionizable groups like beta-tyrosine, the pI is calculated as the average of the two pKa values that flank the zwitterionic form.[11][12] Specifically, it would be the average of pKa₁ (carboxyl) and pKa₂ (amino).
-
Determination of Solubility
The solubility of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid is expected to be pH-dependent, similar to L-tyrosine.[4][13] The shake-flask method is a standard technique to determine solubility in various solvents and at different pH values.
Materials and Equipment:
-
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
-
A range of solvents (e.g., water, ethanol, DMSO)
-
Buffers of various pH values
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Protocol:
-
Sample Preparation: Add an excess amount of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid to a known volume of the desired solvent or buffer in a sealed container.
-
Equilibration: Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved amino acid using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in that specific solvent or buffer at the given temperature.
Ionization States and Zwitterionic Form
The basic properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid are fundamentally linked to its ionization states at different pH values. The presence of acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups allows the molecule to exist in different charged forms.
At a low pH, all functional groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group is the first to deprotonate, followed by the amino group, and finally the phenolic hydroxyl group at a higher pH. The zwitterionic form, which has no net charge, predominates at the isoelectric point (pI).
Conclusion
This technical guide has detailed the fundamental basic properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. Understanding its pKa values, isoelectric point, and solubility is critical for its effective use in scientific research and pharmaceutical development. The provided experimental protocols offer a framework for the precise determination of these properties, enabling researchers to better predict and control the behavior of this compound in various applications. The structural similarity to L-tyrosine provides a useful, albeit estimated, reference for its physicochemical characteristics. Experimental verification remains essential for obtaining precise values for this specific beta-amino acid.
References
- 1. (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 6934230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(4-hydroxyphenyl)propanoate|lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 9. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
